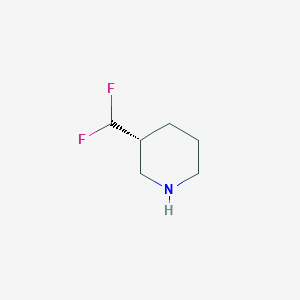

(R)-3-(Difluoromethyl)piperidine

Description

Significance of Fluorinated Heterocycles in Synthetic Chemistry

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental to the synthesis of a vast number of bioactive compounds. nih.gov When fluorine is introduced into these heterocyclic systems, the resulting fluorinated heterocycles often exhibit enhanced properties. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and improve metabolic stability by blocking sites susceptible to enzymatic degradation. mdpi.com This increased metabolic stability can lead to a longer biological half-life for drug candidates. Furthermore, the introduction of a difluoromethyl group can serve as a bioisostere for a hydroxyl group or a lipophilic hydrogen bond donor, potentially improving a molecule's binding affinity to its biological target. researchgate.net

Overview of Piperidine (B6355638) Derivatives as Core Structures in Chemical Research

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural products. mdpi.com Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, which is often crucial for precise interactions with biological targets. Piperidine derivatives are found in a wide array of drugs with diverse therapeutic applications, including antipsychotics, analgesics, and antihistamines. mdpi.com The versatility of the piperidine scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological and physicochemical properties. The development of efficient synthetic methods to access substituted piperidines is an active and important area of modern organic chemistry. mdpi.com

Rationale for Research on (R)-3-(Difluoromethyl)piperidine

The specific focus on this compound is driven by the desire to combine the advantageous properties of both the difluoromethyl group and the chiral piperidine scaffold. The difluoromethyl group is a particularly interesting fluorinated moiety as it can act as a hydrogen bond donor and can significantly influence the acidity of the N-H bond in the piperidine ring. The "(R)" designation indicates a specific three-dimensional arrangement (stereochemistry) at the 3-position of the piperidine ring. In drug design, controlling the stereochemistry is critical, as different enantiomers of a chiral molecule can have vastly different biological activities.

The research into this compound is propelled by its potential as a valuable chiral building block. Its enantiomerically pure form allows for the synthesis of complex target molecules with a high degree of stereochemical control. This is particularly important in the development of new drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The presence of the difluoromethyl group offers a unique handle for chemists to modulate properties such as lipophilicity, metabolic stability, and target-binding interactions, making this compound a highly attractive component for the construction of novel and improved therapeutic agents.

While specific research findings on this compound are not widely available in public literature, its value can be inferred from studies on analogous compounds. The data presented in the following tables for related fluorinated piperidines illustrates the impact of fluorination on key physicochemical properties relevant to drug discovery.

Interactive Data Tables

The following tables present computed or experimental data for piperidine and related fluorinated derivatives to highlight the influence of fluorination.

Table 1: Calculated Physicochemical Properties of Piperidine and Fluorinated Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| Piperidine | C₅H₁₁N | 85.15 | 1.1 | 1 | 1 |

| (S)-3-(Difluoromethyl)piperidine | C₆H₁₁F₂N | 135.15 | 1.4 | 1 | 1 |

Data for (S)-3-(Difluoromethyl)piperidine is computed and sourced from PubChem. XLogP3 is a measure of lipophilicity. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11F2N |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

(3R)-3-(difluoromethyl)piperidine |

InChI |

InChI=1S/C6H11F2N/c7-6(8)5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m1/s1 |

InChI Key |

SAEGBAIURUCXRY-RXMQYKEDSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)C(F)F |

Canonical SMILES |

C1CC(CNC1)C(F)F |

Origin of Product |

United States |

Stereoselective Synthesis of R 3 Difluoromethyl Piperidine

De Novo Asymmetric Synthetic Methodologies for the Piperidine (B6355638) Ring

The creation of the chiral piperidine core with a substituent at the 3-position requires precise control of stereochemistry. De novo syntheses, which build the heterocyclic ring from acyclic precursors, offer a versatile platform for achieving this.

Enantioselective Cyclization Strategies

Enantioselective cyclization reactions are powerful tools for constructing chiral rings from prochiral starting materials. One notable approach involves the intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid. umich.edu This method has been successfully utilized for the synthesis of functionalized chiral piperidines, where the cyclization of an unsaturated acetal (B89532) leads to a chiral enol ether product. umich.edu The enantioselectivity of this transformation is highly dependent on the choice of a nonpolar solvent and the specific chiral phosphoric acid catalyst used. umich.edu

Another powerful strategy is the enantioselective, radical-mediated δ C-H cyanation of acyclic amines. This approach utilizes a chiral copper catalyst to intercept an N-centered radical relay, leading to the formation of enantioenriched δ-amino nitriles. nih.gov These intermediates can then be reduced to unmask a δ-aldehyde, which subsequently cyclizes to afford enantioenriched piperidines, representing a novel (5+1) synthetic disconnection. nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This well-established strategy allows for reliable and versatile synthesis of enantiomerically pure compounds. wikipedia.org For piperidine synthesis, a chiral auxiliary can be attached to an acyclic precursor to control the stereochemistry during the ring-forming cyclization. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For instance, phenylglycinol-derived oxazolopiperidone lactams serve as versatile building blocks for the enantioselective synthesis of diverse piperidine-containing natural products. researchgate.net These auxiliaries allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. researchgate.net Similarly, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid derivative. Deprotonation and subsequent reaction, for instance with an alkyl halide, are directed by the chiral groups on the auxiliary, controlling the stereochemistry of the newly formed center. wikipedia.org

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

In recent years, organocatalysis and transition metal catalysis have emerged as powerful methods for the asymmetric synthesis of piperidines. patentdigest.org Chiral thiourea (B124793) catalysts, for example, have been proposed to activate N-acyliminium ions toward enantioselective intramolecular Mannich-type cyclizations, which could provide a direct route to chiral piperidines. patentdigest.org Hybrid bio-organocatalytic cascades, which use a transaminase to generate a reactive intermediate for a subsequent organocatalyzed Mannich reaction, have also been developed for the synthesis of 2-substituted piperidines. nih.gov

Metal-catalyzed approaches offer a wide range of transformations. Iridium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts has been shown to produce chiral piperidines with multiple stereogenic centers and high enantioselectivity. rsc.org The presence of an electron-withdrawing group, such as a trifluoromethyl group, can increase the reactivity of the pyridine (B92270) ring towards hydrogenation. rsc.org More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines has been developed to furnish 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnorganic-chemistry.org This three-step sequence involving partial reduction of pyridine, asymmetric carbometalation, and final reduction provides a versatile entry to enantioenriched 3-substituted piperidines. snnu.edu.cn

Installation of the Difluoromethyl Moiety

The introduction of the difluoromethyl group onto the piperidine scaffold must also be achieved with stereocontrol to yield the desired (R)-enantiomer. This can be accomplished either by incorporating the CHF2 group into one of the starting materials for a de novo synthesis or by adding it to a pre-existing chiral piperidine precursor.

Stereocontrolled Introduction of the Difluoromethyl Group at C-3

Achieving stereocontrol at the C-3 position during difluoromethylation is critical. One strategy involves the nucleophilic addition of a difluoromethyl anion equivalent to a chiral electrophile, such as a piperidine-3-one or a related imine. The stereochemical outcome is dictated by the existing chirality of the piperidine precursor.

Alternatively, a reagent-controlled approach can be employed where a chiral difluoromethylating reagent delivers the CHF2 group stereoselectively. For example, the use of a chiral (S)-phenyl difluoromethyl sulfoximine (B86345) for the nucleophilic difluoromethylation of ketimines has been reported to proceed with high diastereoselectivity, affording chiral α-difluoromethyl amines. semanticscholar.org This method represents a reagent-controlled Mannich reaction, where the chirality of the reagent, rather than the substrate, dictates the stereochemical outcome. semanticscholar.org

Another approach involves the stereocontrolled synthesis of fluorine-containing piperidine derivatives through the oxidative ring cleavage of an unsaturated bicyclic lactam, followed by reductive amination with a fluorine-containing amine. researchgate.net This method establishes the stereocenters based on the configuration of the starting chiral lactam. jyu.fi

Reagents and Conditions for Difluoromethylation Reactions

A variety of reagents have been developed for the introduction of the difluoromethyl group. rsc.org These can be broadly categorized as nucleophilic, electrophilic, or radical reagents.

For nucleophilic difluoromethylation, reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), which can be considered a CF3- source, have been adapted for difluoromethylation. Related silicon-based reagents, such as TMSCF2H, are common sources for the difluoromethyl nucleophile. Phenyl difluoromethyl sulfone is another precursor for the difluoromethyl anion. semanticscholar.org

Electrophilic difluoromethylating reagents are also available, though less common. These reagents deliver a "CF2H+" equivalent to a nucleophilic carbon center. The development of shelf-stable electrophilic trifluoromethylating reagents, such as sulfonium (B1226848) salts, has provided a historical basis for the design of related difluoromethylating agents. beilstein-journals.org

The choice of reagent and reaction conditions is crucial for achieving high yield and selectivity. For nucleophilic additions, conditions typically involve a strong, non-nucleophilic base at low temperatures to generate the difluoromethyl anion from its precursor. semanticscholar.org The reaction solvent can also play a significant role in the stereochemical outcome. umich.edu

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Piperidines

| Methodology | Key Principle | Typical Catalysts/Reagents | Stereocontrol Element | Advantages |

|---|---|---|---|---|

| Enantioselective Cyclization | Intramolecular cyclization of a prochiral precursor. umich.edu | Chiral Phosphoric Acids, Chiral Copper Catalysts. umich.edunih.gov | Chiral Catalyst. | Atom economical, direct formation of the chiral ring. |

| Chiral Auxiliary-Mediated | Temporary attachment of a chiral group to guide the reaction. wikipedia.org | Evans Oxazolidinones, Phenylglycinol, Pseudoephedrine. sigmaaldrich.comresearchgate.net | Chiral Auxiliary. | High reliability, predictable stereochemical outcome. wikipedia.org |

| Organo/Metal-Catalysis | Asymmetric transformation using a substoichiometric amount of a chiral catalyst. patentdigest.orgrsc.org | Chiral Thioureas, Iridium complexes, Rhodium complexes. snnu.edu.cnpatentdigest.orgrsc.org | Chiral Catalyst/Ligand. | High efficiency, broad substrate scope. |

Table 2: Reagents for Difluoromethylation

| Reagent Type | Example Reagent | Mechanism of Action | Typical Substrates |

|---|---|---|---|

| Nucleophilic | (Difluoromethyl)trimethylsilane (B44995) (TMSCF2H), Phenyl difluoromethyl sulfone. semanticscholar.orgnih.gov | Acts as a "CF2H-" source. | Aldehydes, Ketones, Imines. semanticscholar.org |

| Electrophilic | Sulfonium-based reagents (Analogy from CF3 reagents). beilstein-journals.org | Acts as a "CF2H+" source. | Enolates, Enamines, Organometallics. |

| Radical | Various precursors under specific initiation conditions. rsc.org | Generates a •CF2H radical. | Alkenes, (Hetero)arenes. rsc.org |

Influence of Substrate Structure on Difluoromethylation Stereoselectivity

The stereochemical outcome of difluoromethylation reactions is highly dependent on the structure of the substrate. In the context of creating the chiral center at the C3 position of the piperidine ring, the existing steric and electronic features of the precursor molecule play a crucial role in directing the approach of the difluoromethylating agent.

Research into the catalytic, asymmetric difluorination of alkenes has provided insights applicable to piperidine precursors. nih.govresearchgate.net Studies on β-substituted styrenes, for instance, demonstrate that the stereoselectivity of migratory geminal difluorination is influenced by the electronic properties of substituents on the aromatic ring. nih.gov This suggests that for a piperidine precursor, such as a tetrahydropyridine, the nature and position of substituents on the ring would similarly govern the facial selectivity of the reaction.

Key factors influencing stereoselectivity include:

Steric Hindrance : Large protecting groups on the piperidine nitrogen or other bulky substituents can block one face of the molecule, forcing the incoming reagent to attack from the less hindered side.

Directing Groups : Functional groups on the substrate can chelate to the catalyst or reagent, directing the difluoromethylation to a specific face of the molecule.

Existing Stereocenters : For substrates that are already chiral, the existing stereocenter(s) can exert a strong diastereoselective effect, favoring the formation of one diastereomer over the other. This is a foundational principle in substrate-controlled synthesis.

Electronic Effects : The electronic nature of substituents can influence the transition state geometry. Electron-withdrawing or electron-donating groups can alter the electron density of the reactive site, potentially favoring a specific catalyst-substrate interaction that leads to higher enantioselectivity. nih.gov

The following table illustrates how catalyst and substrate variations can impact stereochemical outcomes in related fluorination reactions, highlighting the principles that govern the synthesis of chiral fluorinated molecules.

Table 1: Influence of Substrate and Catalyst on Asymmetric Fluorination

| Substrate Precursor | Reagent/Catalyst System | Key Structural Influence | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Cinnamate Derivatives | Chiral Aryl Iodide Catalyst / HF•pyridine | Substituents on the aryl ring of the cinnamate. | Enantioselectivity correlates with the π-donor properties of catalyst substituents. | nih.gov |

| β-Substituted Styrenes | mCPBA / HF•pyridine / Chiral Aryl Iodide | β-substituent on the styrene. | Access to products with difluoromethylated tertiary or quaternary stereocenters. | nih.govresearchgate.net |

Synthesis from Chiral Precursors

One of the most effective strategies for obtaining enantiomerically pure compounds is to begin with a readily available chiral molecule, often referred to as the "chiral pool." This approach leverages existing stereocenters to control the formation of new ones.

Transformation of Optically Active Pipecolic Acid Derivatives

Pipecolic acid, the six-membered ring homolog of proline, is a valuable chiral starting material. beilstein-journals.org Its (R) and (S) enantiomers are commercially available and serve as versatile scaffolds. The synthesis of (R)-3-(difluoromethyl)piperidine can be envisioned from (R)-pipecolic acid through a sequence of functional group transformations.

A general pathway could involve:

Protection : The secondary amine and the carboxylic acid of pipecolic acid are protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and conversion to a methyl or ethyl ester for the acid.

Reduction of the Carboxylic Acid : The ester is selectively reduced to a primary alcohol, yielding an N-protected (R)-piperidine-2-methanol.

Oxidation and Difluoromethylation : The alcohol at C2 is oxidized to an aldehyde. This aldehyde is then treated with a nucleophilic difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a fluoride (B91410) source (Ruppert-Prakash reagent), to form a secondary alcohol at C2 with a difluoromethyl group. This step often proceeds with poor stereocontrol at the new carbinol center.

Deoxygenation and Repositioning : The hydroxyl group is removed, and the difluoromethyl group needs to be positioned at C3. This is a non-trivial transformation and may involve ring-opening and closing strategies or radical-based migrations, which are complex and often low-yielding.

A more direct, albeit challenging, approach involves the functionalization of the C3 position of the pipecolic acid ring. This typically requires advanced methods for C-H activation or the generation of an enolate equivalent at the C3 position, which is difficult to achieve regioselectively. Research on the synthesis of related α-trifluoromethyl piperidines from pipecolic acid provides a conceptual basis for these transformations. researchgate.net

Derivatization of Enantiopure Amines and Lactams

Using chiral auxiliaries derived from enantiopure amines or constructing chiral lactams offers a powerful and often more direct route to stereochemically defined piperidines. Phenylglycinol-derived oxazolopiperidone lactams are particularly effective for this purpose. nih.gov

A representative synthetic sequence using this method is as follows:

Lactam Formation : An enantiopure amine, such as (R)-phenylglycinol, is condensed with a suitable keto-acid or derivative to form a bicyclic oxazolopiperidone lactam. The chiral center from the phenylglycinol is thus incorporated into the system. nih.gov

Diastereoselective Functionalization : The lactam structure provides a rigid conformational bias. The enolate of this lactam can be generated and reacted with an electrophilic difluoromethylating agent. The bulky phenylglycinol-derived auxiliary shields one face of the enolate, directing the electrophile to the opposite face and thereby creating the C3-difluoromethyl stereocenter with high diastereoselectivity.

Removal of Chiral Auxiliary : The chiral auxiliary is cleaved, typically under hydrolytic or reductive conditions.

Lactam Reduction : The resulting chiral 3-(difluoromethyl)-2-piperidone is reduced to afford the final product, this compound.

This methodology has been successfully applied to the synthesis of various 3,3-disubstituted and 3,4-disubstituted piperidine derivatives with excellent stereocontrol. nih.govnih.gov

Purification and Enantiomeric Enrichment Techniques in Synthesis

Even highly stereoselective reactions can produce mixtures of enantiomers or diastereomers. Therefore, purification and enrichment techniques are critical for obtaining the target compound with high optical purity.

Diastereomeric Resolution : A common classical method involves reacting the racemic or enantioenriched piperidine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid, mandelic acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization or chromatography. Once separated, the chiral auxiliary is removed to yield the pure enantiomers of the piperidine. This method has been used effectively for resolving various piperidine derivatives. nih.gov

Enantiomeric Enrichment by Crystallization : In some cases, direct crystallization of an enantioenriched mixture can lead to further purification. If the racemate crystallizes as a racemic compound (a 1:1 ordered crystal lattice of both enantiomers), the mother liquor will become enriched in the excess enantiomer. A study on a related fluorinated piperidine derivative demonstrated that a two-fold crystallization of a mixture with 65-79% enantiomeric excess (ee) resulted in the crystallization of the racemate, leaving the mother liquor highly enriched in the desired enantiomer (95-98% ee). nih.gov

Preparative Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers on both analytical and preparative scales. The racemic mixture is passed through a column where the two enantiomers interact differently with the chiral environment of the CSP, causing them to elute at different times. This allows for the direct isolation of each enantiomer in high purity.

The following table summarizes common enrichment techniques.

Table 2: Techniques for Enantiomeric Enrichment

| Technique | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| Diastereomeric Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Separation of racemic amines and carboxylic acids. | Scalable, well-established technique. | Requires stoichiometric amounts of a resolving agent; separation can be tedious. |

| Enrichment by Crystallization | Fractional crystallization of an enantioenriched mixture where the racemate or one enantiomer preferentially crystallizes. | Purification of compounds that form crystalline racemic compounds or conglomerates. | Potentially low cost and scalable. | Success is highly dependent on the compound's phase diagram; can be unpredictable. |

Chemical Reactivity and Transformations of R 3 Difluoromethyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, readily participating in reactions with various electrophiles.

N-Alkylation and N-Acylation Reactions

The secondary amine of (R)-3-(difluoromethyl)piperidine can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in diversifying the structure and properties of the parent compound.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Typically, this is achieved by reacting this compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used for this purpose include potassium carbonate or triethylamine. The reaction is generally carried out in a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile. Reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products.

N-Acylation: The piperidine nitrogen can also react with acylating agents, such as acyl chlorides or acid anhydrides, to form N-acyl derivatives. These reactions are typically performed in the presence of a base, like triethylamine or pyridine (B92270), to scavenge the acid byproduct. The resulting amides are generally stable compounds and this transformation is often used to introduce a variety of functional groups or to protect the nitrogen atom during subsequent synthetic steps.

| Reagent Class | Specific Reagent Example | Product Type |

| Alkyl Halide | Benzyl bromide | N-Benzyl-(R)-3-(difluoromethyl)piperidine |

| Acyl Chloride | Acetyl chloride | N-Acetyl-(R)-3-(difluoromethyl)piperidine |

| Acid Anhydride | Acetic anhydride | N-Acetyl-(R)-3-(difluoromethyl)piperidine |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-Tosyl-(R)-3-(difluoromethyl)piperidine |

Formation of N-Substituted Derivatives

A wide array of N-substituted derivatives of this compound can be synthesized, expanding its utility in various chemical contexts. The choice of the N-substituent can significantly influence the physical, chemical, and biological properties of the resulting molecule.

One common strategy for modifying the piperidine nitrogen is the introduction of a protecting group. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose. The reaction of this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine in a solvent such as dichloromethane or water leads to the formation of N-Boc-(R)-3-(difluoromethyl)piperidine. This protected derivative is often used in subsequent reactions where the nucleophilicity of the nitrogen needs to be suppressed.

Furthermore, the nitrogen atom can be incorporated into more complex cyclic systems or linked to various aromatic or heterocyclic moieties through N-arylation reactions, typically catalyzed by transition metals like palladium or copper.

| N-Substituent | Reagent | Resulting Derivative |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-(R)-3-(difluoromethyl)piperidine |

| Benzyl (Bn) | Benzyl bromide | N-Benzyl-(R)-3-(difluoromethyl)piperidine |

| Acetyl (Ac) | Acetyl chloride or Acetic anhydride | N-Acetyl-(R)-3-(difluoromethyl)piperidine |

| Tosyl (Ts) | p-Toluenesulfonyl chloride | N-Tosyl-(R)-3-(difluoromethyl)piperidine |

Reactions at the Piperidine Ring Carbons (C-2, C-4, C-5, C-6)

While the nitrogen atom is the most reactive site for nucleophilic attack, the carbon atoms of the piperidine ring can also undergo functionalization, albeit often requiring more specialized reaction conditions.

Functionalization of Adjacent and Remote Carbon Centers

Direct functionalization of the C-H bonds of the piperidine ring is a challenging but increasingly feasible area of research. The positions adjacent to the nitrogen (C-2 and C-6) are activated towards deprotonation due to the inductive effect of the nitrogen atom. This allows for metalation using strong bases, followed by quenching with an electrophile to introduce substituents at these positions. The regioselectivity of these reactions can often be controlled by the choice of the N-protecting group and the reaction conditions. For other positions on the ring (C-4 and C-5), functionalization typically requires more elaborate strategies, often involving directed metalation or radical-based approaches.

Ring-Opening and Ring-Expansion Reactions

Under specific conditions, the piperidine ring can undergo cleavage or expansion. Ring-opening reactions often involve the cleavage of a C-N bond and can be promoted by various reagents. For instance, treatment with certain chloroformates can lead to the opening of the ring to form linear amino alcohol derivatives.

Ring-expansion reactions, while less common for piperidines compared to smaller rings like pyrrolidines, can be a valuable synthetic tool. These transformations can potentially be achieved by rearrangement reactions, for instance, through the formation of a bridged intermediate that subsequently rearranges to a larger ring system. However, specific examples for this compound are not extensively documented in the literature.

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is generally considered to be relatively inert under many reaction conditions, which is one of the reasons for its utility as a bioisostere in medicinal chemistry. However, it is not completely unreactive. The presence of two electron-withdrawing fluorine atoms acidifies the proton on the difluoromethyl carbon, making it susceptible to deprotonation by strong bases. This can potentially allow for further functionalization at this position.

Furthermore, under radical conditions, the C-H bond of the difluoromethyl group could potentially be a site for hydrogen atom abstraction, leading to the formation of a difluoromethyl radical. This radical could then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. While these reactions are plausible, specific examples involving this compound are not widely reported, and such transformations would likely require carefully optimized conditions to avoid competing reactions at other sites in the molecule.

Transformations Involving the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the difluoromethyl group generally stable. However, under specific conditions, these bonds can be activated to undergo transformations, providing pathways to novel fluorinated molecules. This "defluorinative functionalization" represents an emerging strategy in synthetic chemistry. repec.orgnih.gov

Reductive Defluorination: Although challenging, the C-F bonds can be cleaved under powerful reducing conditions. This process, often proceeding through radical or anionic intermediates, can transform the difluoromethyl group into a monofluoromethyl or methyl group. The precise conditions required for such a transformation on a piperidine scaffold are not widely documented but would likely involve potent reducing agents or specific catalytic systems.

Defluorinative Cross-Coupling: A more synthetically useful transformation is the functionalization of the C-F bond, where a fluorine atom is replaced by another group. Recent advances have shown that trifluoromethyl groups can be converted to difluoromethyl motifs through the generation of a difluoromethyl anion, which can then react with various electrophiles. repec.orgchemrxiv.org This chemistry suggests that the C-F bond in a difluoromethyl group could potentially be activated by a strong base in combination with a Lewis acid to generate a transient monofluoromethyl carbanion, which could then be trapped. acs.orgcornell.edu

Furthermore, transition metal-catalyzed processes offer a promising avenue. For instance, palladium-fluoroalkyl complexes can undergo defluorinative functionalization to form new carbon-carbon or carbon-heteroatom bonds. acs.org A hypothetical reaction for this compound could involve the formation of a metal complex, followed by Lewis acid-promoted fluoride (B91410) abstraction and subsequent coupling with a nucleophile, as outlined in the table below.

| Reaction Type | Potential Reagents | Plausible Product Type | Mechanistic Intermediate |

|---|---|---|---|

| Defluorinative Arylation | Pd Catalyst, Lewis Acid, Arylboronic Acid | (R)-3-(Arylfluoromethyl)piperidine | Monofluoromethyl Carbocation/Carbene |

| Defluorinative Alkylation | Strong Base (e.g., KN(iPr)₂), Lewis Acid (e.g., B₃N₃Me₆), Alkyl Halide | (R)-3-(1-Fluoroalkyl)piperidine | Monofluoromethyl Anion |

These approaches, while demonstrated on other classes of compounds, highlight the potential for modifying the difluoromethyl group on the piperidine ring to access a broader range of derivatives.

Influence of the Difluoromethyl Group on Ring Reactivity

The difluoromethyl (CHF₂) group exerts a powerful influence on the piperidine ring through its strong inductive electron-withdrawing effect (-I effect). This effect significantly modulates the reactivity of the heterocyclic system, particularly the basicity of the nitrogen atom and the susceptibility of the ring to various reactions.

Basicity of the Piperidine Nitrogen: The lone pair of electrons on the nitrogen atom is responsible for the basicity of piperidine. Electron-withdrawing groups decrease the electron density on the nitrogen, making the lone pair less available for protonation. masterorganicchemistry.comchemistryguru.com.sg Consequently, this compound is a weaker base than its non-fluorinated parent compound, piperidine. This is reflected in their predicted pKa values (for the conjugate acid).

| Compound | pKa (Conjugate Acid) | Reference |

|---|---|---|

| Piperidine | 11.29 | ambeed.com |

| This compound | 9.28 ± 0.10 (Predicted) | chemicalbook.com |

The reduction in basicity by approximately two pKa units has significant implications for its behavior in biological systems and as a reactant or catalyst in chemical synthesis.

Ring Reactivity: The electron-withdrawing nature of the CHF₂ group deactivates the piperidine ring towards electrophilic attack. For reactions like electrophilic aromatic substitution on a phenyl ring, electron-withdrawing groups slow the reaction rate. libretexts.org By analogy, reactions involving attack on the piperidine ring's C-H bonds by an electrophile would be disfavored. Conversely, the acidity of the C-H protons adjacent to the difluoromethyl group (at the C-3 position) may be slightly increased, potentially facilitating deprotonation by a very strong base. Furthermore, the inductive effect can influence the regioselectivity of reactions. For example, in nucleophilic substitution reactions on pyridinium (B92312) ions, electron-withdrawing groups can significantly enhance reactivity. nih.gov While the piperidine ring is saturated, the electronic perturbation caused by the CHF₂ group would similarly influence the transition states of reactions involving the ring atoms.

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms for the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. While specific mechanistic studies on this exact molecule are not prevalent, principles from related systems can be applied to elucidate potential reaction pathways.

Reaction Pathway Elucidation via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of the reaction with the light isotope (k_L) to that with the heavy isotope (k_H).

Primary KIE: A primary KIE (typically k_H/k_D > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. princeton.edu For a reaction involving the C-H bond of the difluoromethyl group, such as a radical-mediated hydrogen atom transfer (HAT), replacing the hydrogen with deuterium (CHF₂ → CDF₂) would be expected to exhibit a significant primary KIE. This would provide strong evidence for the cleavage of that specific C-H bond in the slowest step of the reaction.

Secondary KIE: A secondary KIE (k_H/k_D ≠ 1, but typically smaller than a primary KIE) occurs when the isotopically substituted bond is not broken but is located at or near the reaction center. wikipedia.orgprinceton.edu For instance, in an S_N2 reaction at the piperidine nitrogen, substituting the hydrogens at C-2 and C-6 with deuterium could reveal changes in hybridization at the nitrogen center in the transition state. An inverse KIE (k_H/k_D < 1) might be observed if the C-H bonds become stiffer in the transition state, which can occur during a change from sp³ to a more constrained geometry.

| Reaction Type | Isotopic Labeling Position | Expected KIE (k_H/k_D) | Mechanistic Implication |

|---|---|---|---|

| Radical H-abstraction from CHF₂ | C(H)F₂ → C(D)F₂ | > 2 (Primary) | C-H bond cleavage is rate-determining. |

| N-Alkylation | C-H → C-D at C-2 and C-6 | ~1 or slightly inverse (<1) (Secondary) | Probes steric or electronic environment of the transition state. |

Intermediate Identification in Reaction Sequences

The synthesis of complex piperidines often proceeds through key reactive intermediates that dictate the final structure and stereochemistry of the product.

Iminium Ions and Enamines: Many piperidine syntheses involve the cyclization of linear precursors. This process frequently generates cyclic iminium ions as key electrophilic intermediates. Subsequent reduction or nucleophilic addition to the iminium ion yields the final piperidine product. Alternatively, enamines can be formed from piperidone precursors and act as nucleophiles in alkylation or condensation reactions. In iridium-catalyzed cyclocondensation reactions to form piperidines, an enamine intermediate is involved in an intramolecular allylic substitution. nih.gov

Aziridinium Intermediates: The ring expansion of chiral prolinol derivatives provides an elegant route to enantiomerically pure 3-substituted piperidines. This transformation proceeds through a strained aziridinium ion intermediate. The regioselective opening of this three-membered ring by a nucleophile dictates the position of the substituent on the final piperidine ring. nih.gov

Radical Intermediates: Reactions involving the functionalization of C-H bonds or defluorination can proceed via radical intermediates. For example, the direct C-H difluoromethylation of heterocycles is often achieved through the generation of a difluoromethyl radical (•CHF₂), which then adds to the heterocycle. nih.govnih.gov Similarly, activation of a C-H bond on the piperidine ring itself could generate an α-aminoalkyl radical, which can be trapped by various radical acceptors. researchgate.net

Catalytic Cycle Analysis in Stereoselective Transformations

The synthesis of an enantiomerically pure compound like this compound relies heavily on asymmetric catalysis. Analysis of the catalytic cycle provides insight into how a small amount of a chiral catalyst can generate large quantities of a single enantiomer.

A prominent example is the rhodium-catalyzed asymmetric synthesis of 3-arylpiperidines from pyridine derivatives. nih.govsnnu.edu.cn A plausible catalytic cycle for a related transformation, such as a reductive Heck reaction, illustrates the key steps that control stereoselectivity.

The catalytic cycle would likely initiate with a chiral Rh(I) complex, activated by a chiral phosphine ligand (e.g., (S)-SEGPHOS).

Oxidative Addition: The active Rh(0) catalyst, generated in situ, undergoes oxidative addition to an aryl halide or triflate, forming an Aryl-Rh(II)-X species.

Carbometalation: A dihydropyridine substrate coordinates to the rhodium center. This is followed by migratory insertion of the dihydropyridine double bond into the Aryl-Rh bond. This carbometalation step is typically the stereochemistry-determining step. The chiral ligand creates a sterically and electronically biased environment, forcing the dihydropyridine to coordinate and insert in a specific orientation, leading to the preferential formation of one enantiomer.

Protonolysis/Reduction: The resulting Rh(II) alkyl intermediate is then protonated, often by an alcohol or water present in the reaction mixture, to release the 3-aryl-tetrahydropyridine product.

Reductive Elimination/Regeneration: The Rh(II) species is reduced back to the active Rh(0) catalyst, completing the cycle. A final, separate reduction step would convert the tetrahydropyridine to the desired piperidine.

The choice of the chiral ligand is paramount, as it orchestrates the spatial arrangement of the reactants around the metal center during the critical bond-forming step, thus ensuring high enantioselectivity. nih.gov Similar principles apply to iridium-catalyzed reactions, which often proceed via chiral π-allyl iridium intermediates in asymmetric allylic substitution pathways. nih.govnih.gov

R 3 Difluoromethyl Piperidine As a Chiral Building Block in Complex Molecule Synthesis

Asymmetric Synthesis of Diverse Heterocyclic Frameworks

The defined stereochemistry of (R)-3-(Difluoromethyl)piperidine makes it a valuable starting point for the asymmetric synthesis of a broad spectrum of heterocyclic compounds. The piperidine (B6355638) ring is a common motif in numerous bioactive molecules, and the stereocenter at the C3 position, bearing the difluoromethyl group, provides a powerful handle for controlling the spatial arrangement of atoms in more elaborate structures.

Incorporation into Fused and Bridged Ring Systems

The creation of fused and bridged bicyclic systems is a key area of medicinal chemistry, as these rigid frameworks can orient substituents in three-dimensional space with high precision. nih.gov This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Synthetic strategies often leverage the nucleophilicity of the piperidine nitrogen to form a second ring or involve functionalization of the carbon skeleton to construct complex polycyclic systems. nih.govnih.gov Research has demonstrated that the stereocenter of this compound can direct the formation of new stereocenters in subsequent reactions, allowing for a high degree of stereocontrol in the synthesis of fused heterocyclic products like substituted octahydropyrido[1,2-a]pyrazines.

Construction of Spirocyclic Derivatives

Spirocycles, which feature two rings sharing a single carbon atom, are another important class of three-dimensional molecules increasingly utilized in drug discovery. nih.govresearchgate.net The synthesis of spirocyclic structures incorporating the this compound moiety provides access to novel chemical space. nih.gov Synthetic routes can involve functionalization of the piperidine nitrogen followed by a spirocyclization event. researchgate.net For example, N-alkylation with a bifunctional electrophile can set the stage for an intramolecular cyclization to form spiro-N-heterocycles. The resulting rigid spirocyclic frameworks are valuable for probing specific protein-protein interactions, and the difluoromethyl group can help fine-tune critical properties like metabolic stability.

Precursor to Stereochemically Defined Intermediates

Beyond its role as a structural core, this compound is a critical precursor for synthesizing a range of stereochemically defined intermediates that are instrumental in pharmaceutical, agrochemical, and materials science research.

Design and Synthesis of Advanced Pharmaceutical Precursors

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the often dramatically different biological activities of stereoisomers. This compound serves as a valuable chiral scaffold for creating advanced pharmaceutical intermediates. google.com For instance, it is a key starting material in the synthesis of selective enzyme inhibitors, where the difluoromethyl group can participate in crucial binding interactions within an enzyme's active site. The piperidine ring itself can be further elaborated to incorporate additional pharmacophoric elements, facilitating the development of highly optimized drug candidates.

Building Blocks for Agrochemical and Material Science Research

The application of this compound extends to the agrochemical and material science sectors. In agrochemistry, the inclusion of fluorinated groups can improve the potency and metabolic profile of active ingredients. nih.govresearchgate.net The use of this chiral building block can lead to the development of more selective and environmentally safer agrochemicals. In material science, incorporating fluorinated chiral units like this compound into polymers can influence their physical properties, such as thermal stability and self-assembly characteristics. mdpi.com

Strategies for Diversity-Oriented Synthesis Utilizing the Piperidine Core

Diversity-oriented synthesis (DOS) is a powerful approach to generate libraries of structurally diverse small molecules for high-throughput screening. nih.govnih.gov The this compound scaffold is well-suited for DOS due to its multiple points of diversification. frontiersin.orgfrontiersin.org The secondary amine provides a ready handle for N-alkylation, N-acylation, and N-arylation, while the carbon framework can be modified through various functionalization strategies. nih.gov This multi-directional approach allows for the creation of large libraries of compounds with varied three-dimensional shapes and pharmacophore patterns from a single, stereochemically defined starting material. nih.gov

The following table showcases examples of diversification strategies starting from a piperidine core, illustrating the potential for generating a wide range of derivatives.

| Reaction Type | Reagent Class | Resulting Functional Group | Potential for Diversity |

| N-Acylation | Carboxylic Acids, Acid Chlorides | Amide | High (diverse acid chlorides are available) |

| N-Alkylation | Alkyl Halides | Tertiary Amine | High (diverse alkyl halides are available) |

| N-Arylation | Aryl Halides (e.g., Buchwald-Hartwig) | N-Aryl Piperidine | High (diverse aryl halides are available) |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | High (diverse sulfonyl chlorides are available) |

Theoretical and Computational Investigations of R 3 Difluoromethyl Piperidine

Conformational Analysis of the Piperidine (B6355638) Ring and Difluoromethyl Group

The conformational landscape of (R)-3-(Difluoromethyl)piperidine is dominated by the puckered chair conformation of the six-membered piperidine ring and the orientation of the difluoromethyl substituent.

The piperidine ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position. Computational and experimental analyses of analogous 3-fluoropiperidines show a strong preference for the fluorine atom to be in the axial position. d-nb.infonih.gov This preference is counterintuitive from a purely steric standpoint but is driven by stabilizing electronic interactions.

The two primary chair conformations for this compound would be the one with the -CHF2 group in an axial position and the one with it in an equatorial position. It is anticipated that, similar to 3-fluoropiperidine (B1141850), the axial conformer of this compound is energetically favored. This stabilization arises from hyperconjugation, an interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbital (σ*) of the anti-periplanar C-C bond, as well as favorable gauche interactions involving the electronegative fluorine atoms. nih.govresearchgate.net

Computational studies on 3-fluoropiperidine derivatives using Density Functional Theory (DFT) methods, such as M06-2X/def2-QZVPP, have quantified the energy differences between these conformers. nih.gov For the parent 3-fluoropiperidine, the conformer with the axial fluorine is more stable than the equatorial one in both the gas phase and in solution. researchgate.net

| Compound | Conformer | ΔG (Gas Phase, kcal/mol) | ΔG (Chloroform, kcal/mol) | Source |

| 3-Fluoropiperidine | Axial (Favored) | 0 | 0 | researchgate.net |

| Equatorial | +2.1 | +2.2 | researchgate.net | |

| N-TFA-3-Fluoropiperidine | Axial (Favored) | 0 | 0 | researchgate.net |

| Equatorial | +1.5 | +2.0 | researchgate.net |

This interactive table presents the calculated free enthalpy differences (ΔG) between the axial and equatorial conformers of 3-fluoropiperidine and its N-trifluoroacetyl (TFA) derivative. The data demonstrates the strong preference for the axial conformation.

Substituents on the piperidine ring significantly influence its conformational equilibrium. The nature of the substituent on the nitrogen atom (e.g., H, Boc, benzyl) and the solvent environment are critical factors. d-nb.infonih.gov For N-H or N-alkyl piperidines, the nitrogen lone pair occupies space and influences the steric and electronic environment.

In fluorinated piperidines, computational investigations have revealed that solvation and solvent polarity play a major role in conformational stability. d-nb.info For instance, the stability of the more polar axial conformer of fluorinated piperidines increases with rising solvent polarity. d-nb.info The difluoromethyl group (-CHF2) is a strong electron-withdrawing group, and its presence is expected to lower the basicity of the piperidine nitrogen compared to a non-fluorinated analog. This electronic effect, combined with the conformational preferences dictated by hyperconjugation and electrostatic interactions, makes the system a unique subject for computational analysis. d-nb.infonih.gov

Electronic Structure and Bonding Properties

The electronic properties of this compound are defined by the interplay between the saturated heterocyclic ring and the highly electronegative difluoromethyl group.

Quantum chemical calculations, typically using DFT methods, are employed to determine key descriptors that predict the molecule's reactivity. researchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair.

LUMO: The LUMO energy indicates the ability to accept electrons. The LUMO is likely to be associated with the antibonding orbitals of the C-F bonds within the difluoromethyl group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Chemical Hardness and Softness: These parameters, derived from the HOMO-LUMO energies, further quantify the molecule's resistance to change in its electron distribution.

The electron-withdrawing difluoromethyl group is expected to lower the energy of the HOMO compared to unsubstituted piperidine, indicating reduced electron-donating ability and lower basicity.

| Descriptor | Significance | Predicted Property for this compound |

| HOMO Energy | Electron-donating ability | Lower than piperidine, localized on Nitrogen |

| LUMO Energy | Electron-accepting ability | Associated with σ*(C-F) orbitals |

| HOMO-LUMO Gap | Chemical stability, reactivity | Relatively large, indicating a stable molecule |

| Chemical Potential | Tendency to lose or gain electrons | Governed by electronegativity of N and F atoms |

| Global Hardness | Resistance to charge transfer | Expected to be a "hard" molecule |

This interactive table summarizes key quantum chemical descriptors and their predicted characteristics for this compound based on principles from analogous systems.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential. chemrxiv.orgmdpi.com

For this compound, the MEP surface would show:

Negative Potential (Nucleophilic Regions): The most negative potential (typically colored red) would be concentrated around the nitrogen atom's lone pair and, to a lesser extent, the two fluorine atoms. researchgate.net These are the primary sites for electrophilic attack or hydrogen bonding.

Positive Potential (Electrophilic Regions): Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, especially the N-H proton and the proton on the difluoromethyl carbon (-CHF2). researchgate.net These sites are susceptible to nucleophilic attack.

The MEP surface provides a clear rationale for the molecule's interaction with biological targets or other reactants, highlighting the distinct electrophilic and nucleophilic centers. researchgate.net

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the calculation of transition state geometries and activation energies. acs.orgacs.org While specific mechanistic studies on this compound are scarce, the methodologies can be described based on studies of the piperidine scaffold.

For example, theoretical calculations have been used to map the free energy profile of piperidine-catalyzed reactions, such as the Knoevenagel condensation. acs.orgacs.org Such studies typically involve:

Reactant and Product Optimization: Finding the lowest energy structures of all species involved.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate that connects reactants and products. This is a critical step in determining the reaction's rate-limiting step.

Free Energy Calculations: Calculating the free energy barriers (activation energies) for each step in the mechanism. A high barrier indicates a slow reaction step.

In a hypothetical reaction involving this compound, such as N-alkylation or reactions at the difluoromethyl group, computational models could predict the most likely pathway. For instance, in the synthesis of this compound via the reduction of a difluoromethyl-substituted pyridine (B92270), computational studies could model the hydrogenation step, predict the diastereoselectivity, and identify potential side reactions like hydrodefluorination, which has been observed in related syntheses. nih.govmdpi.com These models provide invaluable insights that can guide experimental efforts. acs.org

Non-Covalent Interactions and Intermolecular Forces

The difluoromethyl group, with its polarized C-F bonds, can participate in a range of non-covalent interactions that influence the compound's physical properties and its interactions with biological targets.

While experimental crystal structures provide definitive information on intermolecular interactions in the solid state, theoretical models can be used to predict and analyze these interactions, particularly when experimental data is unavailable. For this compound, the key hydrogen bonding motifs would involve the piperidine nitrogen as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The difluoromethyl group can also participate in weaker C-H···F hydrogen bonds.

Theoretical models of dimers or small clusters of this compound can be constructed and their geometries optimized using quantum chemical methods. The interaction energies can then be calculated and decomposed to understand the nature of the forces holding the molecules together (e.g., electrostatic, dispersion, induction).

A detailed analysis of the electron density using methods like Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points (BCPs) between atoms, which are indicative of hydrogen bonds and other non-covalent interactions. The properties at these BCPs, such as the electron density and its Laplacian, can quantify the strength and nature of these interactions.

The following table presents hypothetical data from a QTAIM analysis of a theoretically modeled dimer of this compound, showcasing the types of hydrogen bonds that could be present.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Electron Density at BCP (a.u.) | Laplacian of Electron Density at BCP (a.u.) |

| N-H···N | 2.95 | 0.025 | +0.080 |

| C-H···F | 3.20 | 0.009 | +0.035 |

Table 3: Hypothetical QTAIM Parameters for Intermolecular Hydrogen Bonds in a Dimer of this compound, Derived from a Theoretical Model.

These theoretical investigations into non-covalent interactions are vital for predicting crystal packing, solubility, and the binding of this compound-containing molecules to their biological targets.

Q & A

Basic: What are the optimal synthetic routes for preparing enantiomerically pure (R)-3-(Difluoromethyl)piperidine, and how can purification challenges be addressed?

Methodological Answer:

Enantioselective synthesis typically involves chiral auxiliaries or asymmetric catalysis. For example, a nucleophilic substitution reaction using (R)-configured precursors (e.g., chiral amines) under mild conditions can retain stereochemical integrity. Purification challenges arise due to polar intermediates; techniques like chiral column chromatography (e.g., using cellulose-based CSPs) or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) are effective. Analytical monitoring via chiral HPLC or polarimetry ensures enantiopurity .

Basic: Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: NMR distinguishes difluoromethyl environments, while and NMR confirm regiochemistry.

- Mass Spectrometry (HRMS): Validates molecular formula and isotopic patterns from fluorine atoms.

- X-ray Crystallography: Resolves absolute stereochemistry when suitable crystals are obtained.

- Vibrational Circular Dichroism (VCD): Assigns enantiomeric configuration computationally .

Advanced: How does the difluoromethyl group influence the compound’s electronic properties and binding interactions in biological targets?

Methodological Answer:

The difluoromethyl group acts as a bioisostere for hydroxyl or methyl groups, altering lipophilicity () and p of adjacent amines. Its electron-withdrawing effect stabilizes nearby hydrogen bonds in enzyme active sites. Computational docking (e.g., AutoDock Vina) paired with electrostatic potential maps reveals enhanced binding affinity to targets like GPCRs or kinases. Comparative studies with non-fluorinated analogs show improved metabolic stability .

Advanced: What in vitro assays are recommended to evaluate the antimicrobial or enzyme-inhibitory activity of this compound derivatives?

Methodological Answer:

- Microdilution Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC/MBC endpoints.

- Enzyme Inhibition: Fluorescence-based assays (e.g., tryptophan quenching for protease inhibition) quantify IC.

- Cell Viability Assays: Use MTT or resazurin in cancer cell lines (e.g., HeLa) to assess cytotoxicity.

- Structural-Activity Relationship (SAR): Modify substituents on the piperidine ring and correlate with activity .

Advanced: How can researchers ensure enantiomeric purity during scale-up synthesis, and what are common pitfalls?

Methodological Answer:

- Catalytic Asymmetric Hydrogenation: Use Ru-BINAP catalysts for high enantiomeric excess (ee > 99%).

- Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers.

- Pitfalls: Racemization under acidic/basic conditions; mitigate via low-temperature reactions and inert atmospheres. Monitor ee at each step using chiral GC/MS .

Advanced: What computational strategies predict the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In Silico Metabolism Tools: Software like Schrödinger’s ADMET Predictor or SwissADME simulates cytochrome P450 metabolism.

- Density Functional Theory (DFT): Calculates activation energies for defluorination or oxidation pathways.

- MD Simulations: Track interactions with liver microsomal enzymes (e.g., CYP3A4) to identify labile sites .

Basic: How does the stereochemistry at the C3 position affect biological activity compared to the (S)-enantiomer?

Methodological Answer:

Enantiomers often exhibit divergent binding to chiral biological targets. For example, (R)-configurations may enhance affinity for serotonin receptors, while (S)-forms show off-target effects. Test both enantiomers in receptor-binding assays (e.g., radioligand displacement) and compare EC values. Cross-reference with crystallographic data of target proteins .

Advanced: What strategies resolve contradictory data in SAR studies of difluoromethylated piperidines?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple assays (e.g., binding vs. functional activity) to distinguish false positives.

- Free-Wilson vs. Hansch Analysis: Deconstruct substituent contributions statistically.

- Crystal Structures: Resolve ambiguities by co-crystallizing compounds with targets (e.g., kinases) to validate binding modes .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to 0.1M HCl/NaOH (25–60°C) and monitor via HPLC.

- Lyophilization: Stabilize hygroscopic forms by freeze-drying with cryoprotectants (e.g., trehalose).

- Storage: Recommend anhydrous conditions at -20°C in amber vials to prevent photodegradation .

Advanced: How can in silico fragment-based drug design (FBDD) optimize this compound derivatives for CNS penetration?

Methodological Answer:

- Blood-Brain Barrier (BBB) Prediction: Use tools like BBB Predictor or MOE to prioritize fragments with optimal (1–3) and PSA < 90 Ų.

- Fragment Linking: Merge piperidine cores with fluorinated aromatic moieties using docking scores.

- Coarse-Grained MD: Simulate membrane permeability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.